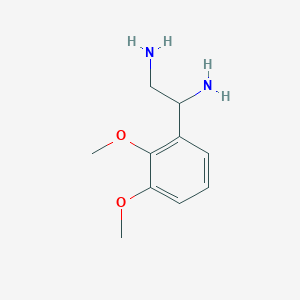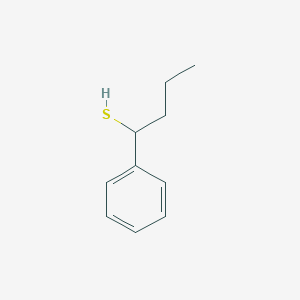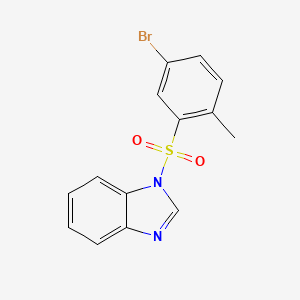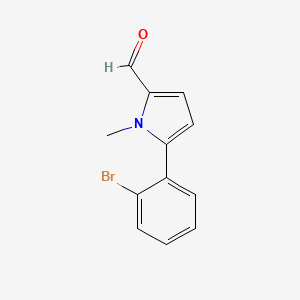
4(3H)-Pyrimidinone, 2-amino-5-bromo-6-(4-chlorophenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4(3H)-Pyrimidinone, 2-amino-5-bromo-6-(4-chlorophenyl)- is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is a derivative of pyrimidinone, characterized by the presence of amino, bromo, and chlorophenyl substituents. Its unique structure makes it a valuable scaffold for the development of biologically active molecules, particularly in antiviral and anticancer research .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4(3H)-Pyrimidinone, 2-amino-5-bromo-6-(4-chlorophenyl)- typically involves the reaction of 2-amino-4(3H)-pyrimidinone with bromine and 4-chlorophenyl derivatives.
Industrial Production Methods: Industrial production of this compound often employs large-scale bromination and chlorination reactions, utilizing hexamethylenetetramine with chlorine gas in the presence of formaldehyde and paraformaldehyde . These methods ensure high yield and purity, making the compound suitable for further pharmaceutical applications.
Chemical Reactions Analysis
Types of Reactions: 4(3H)-Pyrimidinone, 2-amino-5-bromo-6-(4-chlorophenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions typically yield amino derivatives.
Substitution: Halogen substitution reactions are common, where the bromo or chloro groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products: The major products formed from these reactions include various substituted pyrimidinones, which can exhibit enhanced biological activity .
Scientific Research Applications
4(3H)-Pyrimidinone, 2-amino-5-bromo-6-(4-chlorophenyl)- has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and protein interactions.
Medicine: It has shown potential as an antiviral and anticancer agent, with ongoing research into its efficacy against various diseases.
Industry: The compound is utilized in the development of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of 4(3H)-Pyrimidinone, 2-amino-5-bromo-6-(4-chlorophenyl)- involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes, leading to the disruption of metabolic pathways essential for the survival of pathogens or cancer cells. Additionally, it can bind to receptors, modulating cellular signaling pathways .
Comparison with Similar Compounds
2-Amino-4(3H)-pyrimidinone: A precursor in the synthesis of the target compound.
5-Bromo-6-phenylisocytosine: Known for its antiviral and anticancer properties.
2-Amino-5-bromo-6-methyl-4-pyrimidinol: Another derivative with potential biological activity.
Uniqueness: 4(3H)-Pyrimidinone, 2-amino-5-bromo-6-(4-chlorophenyl)- stands out due to its specific substitution pattern, which imparts unique biological properties. The presence of both bromo and chlorophenyl groups enhances its ability to interact with a wide range of biological targets, making it a versatile compound in medicinal chemistry .
Properties
Molecular Formula |
C10H7BrClN3O |
|---|---|
Molecular Weight |
300.54 g/mol |
IUPAC Name |
2-amino-5-bromo-4-(4-chlorophenyl)-1H-pyrimidin-6-one |
InChI |
InChI=1S/C10H7BrClN3O/c11-7-8(14-10(13)15-9(7)16)5-1-3-6(12)4-2-5/h1-4H,(H3,13,14,15,16) |
InChI Key |
ZQDLVXYAOVWKKY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=C(C(=O)NC(=N2)N)Br)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-amino-N-hexyl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B12120392.png)






![1,4-Bis[(4-methylpiperidin-1-yl)sulfonyl]piperazine](/img/structure/B12120442.png)


![5-(3H-Imidazo[4,5-b]pyridin-6-yl)-thiophene-2-carboxylic acid](/img/structure/B12120465.png)
